![molecular formula C9H18O5 B14351461 Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate CAS No. 97231-83-9](/img/structure/B14351461.png)
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes both ethyl and methoxyethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be synthesized through a multi-step process involving the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The intermediate products are then further reacted with 2-methoxyethanol under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to produce the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Hydrolysis: Propanoic acid and 2-methoxyethanol.
Reduction: 2-[(2-methoxyethoxy)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethyl and methoxyethoxy groups into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals due to its pleasant odor and chemical stability.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components. The methoxyethoxy groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the methoxyethoxy groups, which confer distinct chemical and physical properties. These properties include increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions.
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
- Isopropyl butanoate
- Ethyl benzoate
Propriétés
Numéro CAS |
97231-83-9 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxyethoxymethoxy)propanoate |
InChI |
InChI=1S/C9H18O5/c1-4-13-9(10)8(2)14-7-12-6-5-11-3/h8H,4-7H2,1-3H3 |
Clé InChI |
ODMOPCSPIGADDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


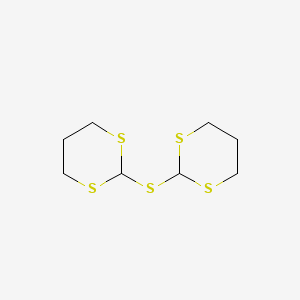
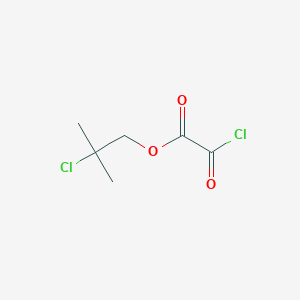
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

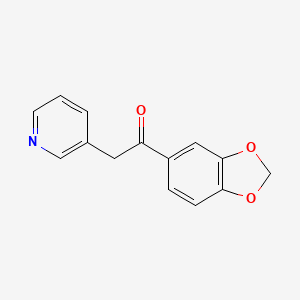
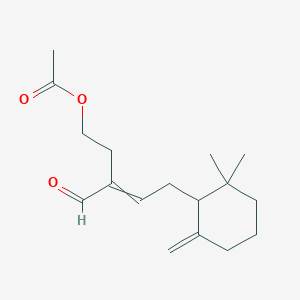
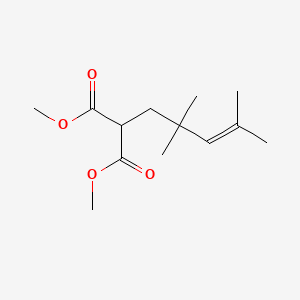
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)



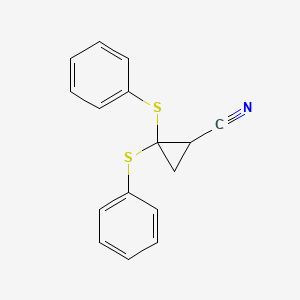
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

